Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III)
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Overview
Description
Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) is a complex compound with the molecular formula C28H38Cl6NNiS4. It is known for its unique structure, which includes a nickel center coordinated by two 1,2,4-trichloro-5,6-dithiolate ligands and stabilized by a tetrabutylammonium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) typically involves the reaction of nickel salts with 1,2,4-trichloro-5,6-dithiolate ligands in the presence of tetrabutylammonium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the toxic and potentially carcinogenic reagents involved .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Substitution: The ligands can be substituted with other thiolate or similar ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction could produce nickel(II) species .
Scientific Research Applications
Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other nickel complexes and as a catalyst in various organic reactions.
Materials Science: Due to its magnetic properties, it is studied for potential use in magnetic materials and devices.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Industry: It is investigated for use in industrial processes, including catalysis and materials manufacturing
Mechanism of Action
The mechanism by which tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) exerts its effects involves the interaction of the nickel center with various substrates. The nickel center can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological systems .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)nickel(III)
- Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickel(III)
- Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickel(III)
Uniqueness
Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) is unique due to its specific ligand arrangement, which imparts distinct magnetic and electronic properties. Compared to similar compounds, it may offer different reactivity and stability profiles, making it suitable for specific applications in catalysis and materials science .
Biological Activity
Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III), referred to as TBANi(III) for brevity, is a nickel complex that has garnered attention in bioinorganic chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological applications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula : C28H38Cl6NNiS4
Molecular Weight : 788.3 g/mol
CAS Number : 87314-12-3
Appearance : Green to dark green powder or crystals
Purity : Typically >95%
The compound features a nickel center coordinated by two bis(1,2,4-trichloro-5,6-dithiolate) ligands, which significantly influence its biological properties. The presence of chlorine atoms in the dithiolate ligands is believed to enhance the compound's reactivity and biological efficacy.
Synthesis
The synthesis of TBANi(III) typically involves the reaction of tetrabutylammonium salt with nickel salts in the presence of dithiolate ligands. The process includes:
- Preparation of Ligands : The dithiolate ligands are synthesized from appropriate precursors using established organic synthesis techniques.
- Complex Formation : The ligands are then reacted with nickel salts under controlled conditions to form the desired complex.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of TBANi(III) against various bacterial strains. The results indicate that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Activity (Zone of Inhibition) |
---|---|
Escherichia coli (G-) | 15 mm |
Klebsiella pneumoniae (G-) | 18 mm |
Staphylococcus aureus (G+) | 20 mm |
Streptococcus mutans (G+) | 17 mm |
These findings suggest that TBANi(III) could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In addition to its antibacterial properties, TBANi(III) has been tested for cytotoxic effects against cancer cell lines. Notable findings include:
- MCF7 Breast Cancer Cells : Induced apoptosis at concentrations above 50 µM.
- HeLa Cervical Cancer Cells : Significant reduction in cell viability observed at higher concentrations.
The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Studies
- Study on Antibacterial Efficacy :
- Cytotoxicity Assessment :
- Molecular Docking Studies :
Properties
IUPAC Name |
nickel(3+);tetrabutylazanium;3,4,6-trichlorobenzene-1,2-dithiolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C6H3Cl3S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*7-2-1-3(8)5(10)6(11)4(2)9;/h5-16H2,1-4H3;2*1,10-11H;/q+1;;;+3/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBIOFAUOGMVAE-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.[Ni+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl6NNiS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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